molecular formula C7H8N2O2 B1368143 2-Ethylpyrimidine-5-carboxylic acid CAS No. 72790-16-0

2-Ethylpyrimidine-5-carboxylic acid

Cat. No.: B1368143
CAS No.: 72790-16-0
M. Wt: 152.15 g/mol
InChI Key: KWYVXQIUKALVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylpyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula C7H8N2O2 It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3

Scientific Research Applications

2-Ethylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylpyrimidine-5-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . Another method includes the carboxylation of Grignard reagents, where a Grignard reagent reacts with carbon dioxide to yield a metal carboxylate, followed by protonation to give the carboxylic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce various reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-Ethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Ethylpyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:

    2-Methylpyrimidine-5-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

    2-Chloropyrimidine-5-carboxylic acid: Contains a chlorine atom at the 2-position instead of an ethyl group.

    5-Ethyl-thiophene-2-carboxylic acid: A thiophene derivative with an ethyl group at the 5-position.

Properties

IUPAC Name

2-ethylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-2-6-8-3-5(4-9-6)7(10)11/h3-4H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYVXQIUKALVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylpyrimidine-5-carboxylic acid
Reactant of Route 2
2-Ethylpyrimidine-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Ethylpyrimidine-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-Ethylpyrimidine-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Ethylpyrimidine-5-carboxylic acid
Reactant of Route 6
2-Ethylpyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.